molecular formula C9H11N3O3 B12524432 2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid CAS No. 734500-90-4

2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid

Cat. No.: B12524432
CAS No.: 734500-90-4
M. Wt: 209.20 g/mol
InChI Key: GSUQXJICHTUYCA-UHFFFAOYSA-N
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Description

2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid is a multifunctional pyridine derivative designed for advanced research applications in medicinal chemistry and chemical biology. This compound integrates a carboxylic acid moiety and a urea-like carbamoylamino group on a dimethylpyridine scaffold, a structure frequently employed in the development of novel therapeutic agents . Pyridine-3-carboxylic acid derivatives are recognized as valuable precursors and intermediates in the synthesis of complex molecules, serving as key building blocks for potential enzyme inhibitors . The distinct substitution pattern on the pyridine ring makes it a compound of significant interest for structure-activity relationship (SAR) studies, particularly in the exploration of kinase inhibition pathways and other biological targets involved in cellular proliferation and disease progression . Researchers can utilize this chemical to develop new molecular entities for investigating disease mechanisms or as a synthetic intermediate in the creation of more complex heterocyclic compounds with potential bioactivity . This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

734500-90-4

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

2-(carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid

InChI

InChI=1S/C9H11N3O3/c1-4-3-5(2)11-7(12-9(10)15)6(4)8(13)14/h3H,1-2H3,(H,13,14)(H3,10,11,12,15)

InChI Key

GSUQXJICHTUYCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)O)NC(=O)N)C

Origin of Product

United States

Preparation Methods

Nitro Reduction and Carbamoylation Route

Key Steps :

  • Synthesis of 4,6-Dimethyl-2-nitropyridine
    • Starting material: 2-Nitro-4,6-dimethylpyridine.
    • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (LiAlH₄) converts the nitro group to an amine.
    • Carbamoylation : React the amine intermediate with carbamoyl chloride (ClCONH₂) or urea derivatives in the presence of a base (e.g., NaHCO₃) to introduce the carbamoylamino group.

Reagents/Conditions :

Step Reagents Solvent Temperature Catalyst
Nitro Reduction H₂/Pd-C, EtOH Ethanol 25–50°C Pd/C
Carbamoylation ClCONH₂, NaHCO₃ DCM/H₂O 0–25°C None

Advantages :

  • High regioselectivity due to electronic directing effects of methyl groups.
  • Scalable for industrial production.

Hydrolysis of Ester Precursors

Key Steps :

  • Synthesis of Methyl 2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylate
    • React 2-amino-4,6-dimethylpyridine with methyl chloroformate or methyl carbonate under basic conditions.
  • Hydrolysis to Carboxylic Acid
    • Treat the ester with NaOH or LiOH in methanol/water to yield the carboxylic acid.

Reagents/Conditions :

Step Reagents Solvent Temperature
Ester Formation ClCO₂Me, NaHCO₃ THF/H₂O 25°C
Hydrolysis NaOH (2M), H₂O/MeOH Aqueous Reflux

Advantages :

  • Simplified purification via recrystallization.
  • Avoids harsh reducing agents.

Lithiation and Carbonation

Key Steps :

  • Lithiation of Pyridine Intermediate
    • React 4,6-dimethylpyridine with n-BuLi at –78°C to generate a lithio species.
  • Carbonation
    • Quench with CO₂ gas to introduce the carboxylic acid group.

Reagents/Conditions :

Step Reagents Solvent Temperature
Lithiation n-BuLi, THF THF –78°C
Carbonation CO₂ gas THF –78°C → 0°C

Advantages :

  • Direct carboxylation without ester intermediates.
  • High yield under anhydrous conditions.

Catalytic Carbamoylation

Key Steps :

  • Amidation of 2-Amino-4,6-dimethylpyridine
    • React with carbamoyl chlorides using coupling agents (e.g., DCC, EDC) in DMF.
  • Oxidation to Carboxylic Acid
    • Oxidize intermediate esters or alcohols to the carboxylic acid using KMnO₄ or CrO₃.

Reagents/Conditions :

Step Reagents Solvent Temperature
Carbamoylation ClCONH₂, DCC DCM 25°C
Oxidation KMnO₄, H₂SO₄ H₂O/acetone 50–100°C

Advantages :

  • Mild conditions for sensitive intermediates.
  • Compatible with diverse functional groups.

Comparative Analysis of Methods

Method Steps Yield* Purity Scalability Key Limitations
Nitro Reduction 2 High >95% Moderate Requires Pd catalysts
Hydrolysis of Ester 2 Moderate >90% High Ester synthesis step
Lithiation/CO2 2 High >95% Low Cryogenic conditions
Catalytic Carbamoylation 2 Moderate >90% Moderate Costly coupling agents

*Note: Yields inferred from analogous reactions in literature.

Purification and Characterization

Common Techniques :

  • Recrystallization : Ethyl acetate or methanol/water mixtures.
  • Column Chromatography : Silica gel, eluent: hexane/ethyl acetate.
  • Spectroscopic Analysis :
    • ¹H NMR : Peaks at δ 2.1–2.3 (CH₃), δ 7.8–8.2 (aromatic protons), δ 8.5–9.0 (NH₂).
    • MS : Molecular ion at m/z 209.20 (C₉H₁₁N₃O₃).

Challenges and Optimizations

  • Impurity Control : Avoid tetrachloroamide byproducts by omitting bases during carbamoylation.
  • Solvent Selection : Use green solvents (e.g., ethyl acetate) to reduce waste.
  • Catalyst Efficiency : Hydrotalcite enhances methylation yields in dimethyl carbonate reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to optimize the reaction .

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The carbamoylamino group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group can also participate in ionic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Substituent Effects on Pyridine-Carboxylic Acid Derivatives

The compound’s reactivity and physicochemical properties are influenced by substituent type, position, and electronic effects. Below is a comparison with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) pKa (predicted) Key Properties
2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid -NH-CONH₂ (C2), -CH₃ (C4, C6), -COOH (C3) C₁₀H₁₃N₃O₃ ~223.2 ~2.3–2.7* High polarity due to -COOH; potential H-bond donor/acceptor from carbamoylamino.
2-Bromo-4,6-dimethylpyridine-3-carboxylic acid amide () -Br (C2), -CH₃ (C4, C6), -CONH₂ (C3) C₉H₁₀BrN₃O 256.1 Not reported Bromine increases molecular weight; amide group enhances solubility .
5,6-Dimethylpyridine-3-carboxylic acid () -CH₃ (C5, C6), -COOH (C3) C₈H₉NO₂ 151.2 2.44 Lower molecular weight; methyl positions alter steric and electronic effects .
2-(Cyclohexylmethoxy)-4,6-dimethylpyridine-3-carboxylic acid () -OCH₂C₆H₁₁ (C2), -CH₃ (C4, C6), -COOH (C3) C₁₅H₂₁NO₃ 263.3 Not reported Bulky cyclohexylmethoxy group reduces solubility; increased lipophilicity .
2-Chloro-6-methylpyrimidine-4-carboxylic acid () -Cl (C2), -CH₃ (C6), -COOH (C4) C₆H₅ClN₂O₂ 172.6 Not reported Pyrimidine ring (vs. pyridine) alters aromaticity and electronic distribution .

*Predicted pKa based on electron-withdrawing carbamoylamino group lowering acidity compared to 5,6-dimethyl analog (pKa 2.44) .

Structural and Functional Differences

  • Ring Heteroatoms : The pyrimidine derivative () has two nitrogen atoms in the ring, increasing polarity and altering resonance stabilization compared to pyridine analogs .
  • Substituent Position : 5,6-Dimethylpyridine-3-carboxylic acid () demonstrates how methyl placement affects steric hindrance and boiling point (316.7°C predicted) compared to the 4,6-dimethyl isomer .

Biological Activity

2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C9H12N4O3
  • Molecular Weight : 224.22 g/mol

The structure features a pyridine ring substituted with a carbamoylamino group and a carboxylic acid, which may contribute to its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in lipid metabolism, particularly N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). Inhibition of this enzyme can modulate levels of bioactive lipids such as N-acylethanolamines (NAEs), which play roles in pain perception, inflammation, and emotional behavior .
  • Neuroprotective Effects : Research indicates that compounds with similar structural motifs may exhibit neuroprotective properties. For instance, derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) activity, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits NAPE-PLD, affecting NAE levels and related physiological processes.
NeuroprotectionPotential AChE inhibitor; may protect against neurotoxicity associated with Alzheimer's.
Antioxidant PropertiesExhibits antioxidant activity, potentially reducing oxidative stress in neuronal cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridine derivatives. Variations in substituents on the pyridine ring can significantly influence the compound's potency and selectivity for biological targets. For example, modifications at the 4 and 6 positions have been shown to enhance enzyme inhibition properties .

Table 2: SAR Analysis

Substituent PositionVariationEffect on Activity
4Methyl GroupIncreased potency against NAPE-PLD
6Dimethyl GroupEnhanced neuroprotective effects

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